1-Nitrohexane
Overview
Description
1-Nitrohexane: is an organic compound with the molecular formula C6H13NO2 . It is a primary nitroalkane, characterized by a nitro group (-NO2) attached to the first carbon of a hexane chain. This compound is known for its applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrohexane can be synthesized through the nitration of hexane. This process typically involves the reaction of hexane with nitric acid (HNO3) in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the nitro compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where hexane and nitric acid are mixed under optimized conditions. The use of specific catalysts and reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Nitrohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro alcohols or nitro acids.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of hexylamine.
Substitution: The nitro group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) can facilitate substitution reactions
Major Products Formed:
Oxidation: Nitro alcohols, nitro acids.
Reduction: Hexylamine.
Substitution: Various substituted hexane derivatives
Scientific Research Applications
1-Nitrohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of nitroalkane metabolism and toxicity.
Medicine: Research on nitroalkanes like this compound contributes to the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of other nitro compounds
Mechanism of Action
The mechanism of action of 1-nitrohexane involves its interaction with biological molecules and enzymes. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biochemical effects, including enzyme inhibition and oxidative stress .
Comparison with Similar Compounds
- 1-Nitrobutane
- 1-Nitropropane
- 1-Nitropentane
- 1-Nitrooctane
Comparison: 1-Nitrohexane is unique due to its specific chain length and the position of the nitro group. Compared to shorter-chain nitroalkanes like 1-nitrobutane and 1-nitropropane, this compound exhibits different physical and chemical properties, such as boiling point and reactivity. Its longer chain length also influences its solubility and interaction with other molecules .
Properties
IUPAC Name |
1-nitrohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYJIFXFOHFGCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Record name | 1-NITROHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20777 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025758 | |
Record name | 1-Nitrohexane | |
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Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-nitrohexane is a clear colorless liquid. Insoluble in water. (NTP, 1992) | |
Record name | 1-NITROHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20777 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
356 to 358 °F at 760 mmHg (NTP, 1992) | |
Record name | 1-NITROHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20777 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (NTP, 1992) | |
Record name | 1-NITROHEXANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20777 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.939 (NTP, 1992) - Less dense than water; will float | |
Record name | 1-NITROHEXANE | |
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CAS No. |
646-14-0, 25495-95-8 | |
Record name | 1-NITROHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20777 | |
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Record name | 1-Nitrohexane | |
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Record name | 1-Nitrohexane | |
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Record name | Nitrohexane | |
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Record name | 1-Nitrohexane | |
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Record name | 1-nitrohexane | |
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Record name | 1-NITROHEXANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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